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Compound of Interest

Compound Name: ML367

Cat. No.: B609157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

ML367 is a novel small molecule probe that inhibits the stabilization of the ATPase Family AAA

Domain Containing 5 (ATAD5) protein. Its activity indirectly influences the DNA damage

response (DDR) pathway, a critical cellular process for maintaining genomic integrity. This

guide provides a comparative analysis of ML367's mechanism of action against other inhibitors

targeting key kinases in the DDR pathway, specifically ATR and CHK1.

Mechanism of Action: An Indirect Approach to DDR
Modulation
ML367 is not a direct kinase inhibitor. Instead, it targets ATAD5, a protein involved in unloading

the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA, a crucial step in DNA

replication and repair. By inhibiting the stabilization of ATAD5, ML367 disrupts the normal DNA

damage response. A key consequence of this disruption is the blockage of Replication Protein

A (RPA) 32 and Checkpoint Kinase 1 (CHK1) phosphorylation.[1] This positions ML367 as a

modulator of the ATR-CHK1 signaling axis, a central pathway in the cellular response to DNA

damage.

The ATR-CHK1 Signaling Pathway
Upon DNA damage, particularly single-strand breaks or replication stress, the ATR (Ataxia

Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates a number of
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downstream targets, including the checkpoint kinase CHK1. Phosphorylated CHK1 is an active

kinase that orchestrates cell cycle arrest, allowing time for DNA repair, and promotes DNA

repair processes. RPA, a single-stranded DNA-binding protein, is also a key player in this

pathway, as it coats exposed single-stranded DNA at sites of damage and is itself

phosphorylated, serving as a signal for ATR activation. ML367's interference with RPA32 and

CHK1 phosphorylation suggests it acts upstream in this cascade.
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Caption: The ATR-CHK1 signaling pathway and the point of intervention for ML367.
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Comparative Inhibitor Performance
While a direct kinase selectivity profile for ML367 is not applicable, we can compare its activity

in cellular assays with that of direct inhibitors of the ATR-CHK1 pathway. This comparison

provides context for researchers considering different approaches to modulate the DNA

damage response.

Compound Primary Target
Mechanism of
Action

IC50/Activity

ML367 ATAD5 Stabilization

Inhibits ATAD5

stabilization, leading

to decreased RPA32

and CHK1

phosphorylation.

Low micromolar

inhibitory activity[1]

Ceralasertib

(AZD6738)
ATR Kinase

Potent and selective

ATP-competitive

inhibitor of ATR

kinase.

1 nM (enzymatic

assay); 74 nM

(cellular CHK1

phosphorylation

assay)[2]

Berzosertib (VE-822) ATR Kinase
Selective ATR

inhibitor.

~2.3 µM (cellular

assay for Chk1

phosphorylation)[3]

Prexasertib

(LY2606368)
CHK1/CHK2 Kinase

Potent inhibitor of

CHK1 and CHK2.

1-10 nM (cellular

viability assay in

ovarian cancer cell

lines)[4]

Rabusertib

(LY2603618)
CHK1 Kinase

Checkpoint kinase 1

inhibitor.

IC50 values range

from 6.33 nM to 96.7

nM in B-/T-ALL cell

lines[5]
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A variety of experimental methods are employed to evaluate the activity of compounds like

ML367 and direct kinase inhibitors.
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Caption: A generalized workflow for the identification and validation of DNA Damage Response

inhibitors.

Quantitative High-Throughput Screening (qHTS) for
ATAD5 Stabilization
This method is used to identify compounds that, like ML367, modulate the levels of a target

protein.

Principle: Cells expressing a luciferase-tagged version of ATAD5 are treated with compounds

from a chemical library. A decrease in luciferase signal indicates destabilization of the ATAD5

protein.

Protocol Outline:

Plate cells engineered to express ATAD5-luciferase in high-density microplates (e.g.,

1536-well).

Add compounds at various concentrations to the wells.

Induce DNA damage (e.g., with 5-fluorouridine) to stimulate ATAD5 stabilization.

Incubate for a set period (e.g., 16 hours).

Add a luciferase substrate and measure the luminescence signal.

A decrease in signal relative to controls indicates inhibition of ATAD5 stabilization.

Western Blotting for Phosphorylated RPA32 and CHK1
This technique is used to determine if a compound affects the phosphorylation status of key

signaling proteins.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred

to a membrane, and probed with antibodies specific for the phosphorylated forms of RPA32

and CHK1.
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Protocol Outline:

Treat cells with the test compound and a DNA damaging agent.

Lyse the cells to extract total protein.

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate with a primary antibody specific for phospho-RPA32 (e.g., Ser33) or phospho-

CHK1 (e.g., Ser345).

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Add a chemiluminescent substrate and detect the signal using an imager.

In Vitro Kinase Assays (e.g., ADP-Glo™)
These assays are used to directly measure the ability of a compound to inhibit the activity of a

purified kinase like ATR or CHK1.

Principle: The assay measures the amount of ADP produced in a kinase reaction. A

decrease in ADP production in the presence of a compound indicates kinase inhibition.

Protocol Outline:

Set up a reaction mixture containing the purified kinase (ATR or CHK1), its specific

substrate, and ATP.

Add the test compound at various concentrations.

Incubate to allow the kinase reaction to proceed.

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then

used by a luciferase to produce light.
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Measure the luminescence, which is proportional to the kinase activity.

Conclusion
ML367 represents a unique tool for studying the DNA damage response through its novel

mechanism of ATAD5 stabilization inhibition. While not a direct kinase inhibitor, its downstream

effects on RPA32 and CHK1 phosphorylation place it functionally within the ATR-CHK1

signaling pathway. For researchers investigating this pathway, ML367 offers a distinct mode of

action compared to traditional ATP-competitive inhibitors of ATR and CHK1. The choice of

inhibitor will depend on the specific research question, with ML367 being particularly valuable

for elucidating the roles of ATAD5 and PCNA dynamics in DNA repair and genome stability.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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